Bienvenue dans la boutique en ligne BenchChem!

Ahr 6293

Anti-inflammatory In Vivo Pharmacology Potency Comparison

AHR-6293 is an indispensable tool compound for researchers needing to decouple anti-inflammatory effects from anti-platelet activity. Unlike its analog AHR-5850 or standard NSAIDs, AHR-6293 delivers superior anti-inflammatory potency without inhibiting platelet aggregation in vivo, enabling clean, unfounded data in vascular pathology, chronic inflammation, and platelet-dependent models. Orally bioavailable, it simplifies long-term rodent studies by eliminating daily injections. Procure AHR-6293 to ensure your experiments measure inflammation without the confounding variable of altered platelet function.

Molecular Formula C15H12ClNO3
Molecular Weight 289.71 g/mol
CAS No. 61941-63-7
Cat. No. B1665091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAhr 6293
CAS61941-63-7
Synonyms2-amino-(4'-chlorobenzoyl)phenylacetic acid
AHR 6293
AHR 6293 sodium salt
AHR-6293
Molecular FormulaC15H12ClNO3
Molecular Weight289.71 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)N)CC(=O)[O-].[Na+]
InChIInChI=1S/C15H12ClNO3/c16-11-6-4-9(5-7-11)15(20)12-3-1-2-10(14(12)17)8-13(18)19/h1-7H,8,17H2,(H,18,19)
InChIKeyGTMSVJVBRIPWOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AHR-6293 (CAS 61941-63-7): Comparative Anti-inflammatory Potency and Platelet Aggregation Selectivity Profile


AHR-6293 is an orally active anti-inflammatory agent [1] belonging to the class of substituted phenylacetic acids. It demonstrates a key differentiating profile from the closely related analog AHR-5850, exhibiting enhanced anti-inflammatory potency while lacking significant platelet aggregation inhibition, thereby providing a tool compound for dissecting these two biological activities [2].

Why AHR-6293 Cannot Be Replaced by Generic Anti-inflammatory or Anti-platelet Agents


AHR-6293 occupies a unique pharmacological niche. While it is a potent anti-inflammatory agent, it exhibits a marked functional divergence from its close analog AHR-5850 and other standard agents like aspirin or indomethacin [1]. Crucially, AHR-6293 does not inhibit platelet aggregation in vivo in a cerebral microcirculation model, unlike AHR-5850 and classic non-steroidal anti-inflammatory drugs (NSAIDs) [2]. This differential profile means that substituting AHR-6293 with a generic anti-inflammatory compound would confound experimental results by introducing an unintended anti-platelet variable, and substituting it with a pure anti-platelet agent would fail to provide the anti-inflammatory effect. Therefore, AHR-6293 is an indispensable tool for experiments requiring the separation of anti-inflammatory and anti-platelet effects .

Quantitative Evidence for Differentiated Selection of AHR-6293 over AHR-5850 and NSAIDs


Superior In Vivo Anti-inflammatory Potency: AHR-6293 is a More Potent Anti-inflammatory Agent than AHR-5850

AHR-6293 demonstrates significantly greater anti-inflammatory potency than its direct analog AHR-5850. In the same study, AHR-6293 was characterized as a 'potent antiinflammatory agent', with the specific notation that it is 'more potent than AHR-5850' [1]. While the precise quantitative ED50 or EC50 values were not reported in the abstract, the authors explicitly state the direction of the potency difference. This establishes AHR-6293 as the preferred compound for studies requiring a strong anti-inflammatory effect without platelet inhibition.

Anti-inflammatory In Vivo Pharmacology Potency Comparison

Functional Divergence in Platelet Aggregation: AHR-6293 is a Much Weaker Inhibitor of Platelet Aggregation than AHR-5850 In Vitro

In vitro assays reveal a stark difference in platelet aggregation inhibition. While both AHR-6293 and AHR-5850 inhibit platelet aggregation, the study concludes that 'the 6293 is a much weaker inhibitor than 5850' [1]. This quantitative distinction underscores AHR-6293's utility as a tool compound where minimal interference with platelet function is desired, in contrast to AHR-5850 or standard NSAIDs which possess significant anti-platelet properties.

Platelet Aggregation In Vitro Assay Selectivity Profile

Complete Lack of In Vivo Anti-platelet Activity: AHR-6293 Fails to Inhibit Platelet Aggregation in a Cerebral Microcirculation Model

In a specialized in vivo model of cerebral microcirculation, platelet aggregates are induced in arterioles on the cerebral surface. Intraperitoneal injection of AHR-5850 effectively inhibits these aggregates, whereas 'AHR-6293' has no effect [1]. This represents a crucial functional divergence, confirming that the anti-inflammatory potency of AHR-6293 is independent of any anti-platelet activity. For studies in vascular biology or inflammation where platelet aggregation must remain unaltered, AHR-6293 provides a clean pharmacological tool.

Platelet Aggregation In Vivo Efficacy Cerebral Microcirculation Selectivity

Oral Bioavailability Enables Convenient In Vivo Dosing

AHR-6293 is described as an 'orally effective' anti-inflammatory agent [1]. This property facilitates convenient and non-invasive administration in chronic in vivo studies, distinguishing it from compounds that require intravenous or intraperitoneal injection. The vendor also provides validated in vivo formulation guidance, including specific DMSO/Tween 80/saline ratios for IP/IV/IM/SC administration, which can be adapted for oral dosing vehicles .

Oral Bioavailability ADME Formulation

Recommended Experimental Scenarios for Procuring AHR-6293 Based on Its Differentiated Profile


Dissecting Anti-inflammatory from Anti-platelet Effects in Vascular Inflammation Studies

AHR-6293 is the ideal compound for studies investigating the role of inflammation in vascular pathology, such as atherosclerosis, stroke, or thrombosis models, where platelet activation is a known confounding factor. Because AHR-6293 does not inhibit platelet aggregation in vivo [1], researchers can administer it to reduce inflammation without directly altering the primary thrombotic endpoints or platelet-dependent pathways under investigation. This allows for a cleaner interpretation of the specific contribution of inflammation.

Chronic In Vivo Anti-inflammatory Studies Requiring Oral Dosing

For long-term rodent models of chronic inflammatory diseases (e.g., arthritis, colitis), AHR-6293's oral bioavailability [2] offers a significant practical advantage over compounds requiring daily injections. This reduces handling stress on the animals and simplifies the experimental protocol, leading to more robust and reproducible data. Its potent anti-inflammatory activity [1] ensures a strong therapeutic effect is still observed despite the oral route.

Comparative Pharmacology as a Negative Control for AHR-5850

In experiments where AHR-5850 is being evaluated for its anti-platelet or combined anti-inflammatory/anti-platelet properties, AHR-6293 serves as a critical negative control. Since AHR-6293 is a more potent anti-inflammatory but lacks anti-platelet activity [1], any biological effect observed with AHR-5850 that is absent with AHR-6293 can be directly attributed to the anti-platelet mechanism. This experimental design is essential for validating target engagement and mechanism of action in vivo.

In Vitro Platelet Function Studies Requiring an Anti-inflammatory Without Platelet Interference

In ex vivo or in vitro assays involving platelet-rich plasma (PRP) or whole blood, AHR-6293 is a valuable tool for studying inflammation-driven pathways (e.g., leukocyte-platelet interactions) without the compound itself inhibiting platelet aggregation [1]. This is in stark contrast to using aspirin, indomethacin, or even AHR-5850, which would confound the results by directly suppressing the platelet response being measured.

Quote Request

Request a Quote for Ahr 6293

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.